N,2-bis(2-phenylethyl)benzamide

Description

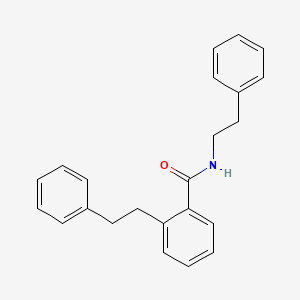

N,2-bis(2-phenylethyl)benzamide is a benzamide derivative characterized by two 2-phenylethyl substituents: one attached to the nitrogen atom of the amide group and the other at the 2-position of the benzene ring. For instance, analogs like fentanyl derivatives (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzamide) share the 2-phenylethyl motif but differ in core pharmacophores, leading to distinct pharmacological profiles .

Properties

Molecular Formula |

C23H23NO |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N,2-bis(2-phenylethyl)benzamide |

InChI |

InChI=1S/C23H23NO/c25-23(24-18-17-20-11-5-2-6-12-20)22-14-8-7-13-21(22)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,24,25) |

InChI Key |

MMLDIUCPVNDIOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-bis(2-phenylethyl)benzamide can be synthesized through the reaction of phenethylamine and benzoyl chloride. The reaction typically occurs in a suitable solvent, usually at low temperature, and the product is purified by crystallization . Another method involves mixing benzoyl chloride or benzoic acid, phenethylamine, and an alkali metal hydroxide with water for the reaction . This method is advantageous as it does not require organic solvents, simplifying post-treatment operations and reducing costs .

Industrial Production Methods

In industrial settings, the preparation of this compound can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.

Chemical Reactions Analysis

Types of Reactions

N,2-bis(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N,2-bis(2-phenylethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,2-bis(2-phenylethyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes . The exact molecular targets and pathways involved in its anticancer activity are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmacology

Fentanyl Derivatives :

Compounds such as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzamide (phenylfentanyl) and 2-methylfentanyl exhibit structural overlap with N,2-bis(2-phenylethyl)benzamide due to the 2-phenylethyl group. However, their piperidinyl and phenylacetamide cores render them potent opioids, unlike the target compound, which lacks the piperidine moiety critical for μ-opioid receptor binding .

Neuroleptic Benzamides: Amisulpride, tiapride, and sulpiride share the benzamide backbone but feature sulfonyl or aminomethyl substituents instead of 2-phenylethyl groups. These differences result in dopamine receptor antagonism, highlighting how substituent variations dictate pharmacological activity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Characteristics

*Predicted based on structural analogy.

Research Findings and Challenges

- Synthetic Complexity : The synthesis of this compound likely involves multi-step reactions, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (e.g., benzoyl chloride with amines) .

- Toxicity and Safety: Limited data exist for benzamides like N-(2-Ethylhexyl)benzamide, underscoring the need for rigorous toxicological profiling of this compound .

- Forensic Differentiation : Structural similarities among benzamides complicate identification, necessitating advanced analytical techniques (e.g., high-resolution MS or NMR) as seen in neuroleptic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.